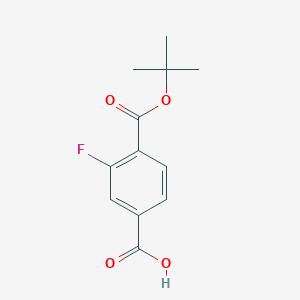

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid

Description

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 4-position and a fluorine atom at the 3-position of the benzene ring. The Boc group is widely used in organic synthesis to protect amines, while the fluorine atom enhances the compound's electronic properties and metabolic stability. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in peptide coupling reactions and Suzuki-Miyaura cross-coupling protocols .

Properties

IUPAC Name |

3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENRTSFIBLMLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Common Reagents and Conditions

Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the fluorine atom.

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.

Major Products Formed

Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Deprotection: The major product is 3-fluorobenzoic acid after the removal of the Boc group.

Scientific Research Applications

Organic Synthesis

1.1. Role as a Protecting Group

One of the primary applications of 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during multi-step synthesis processes. This protection allows chemists to selectively react other functional groups without interfering with the amine functionality.

- Case Study : In a study focusing on the synthesis of complex organic molecules, researchers utilized 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid to protect amine groups, enabling the successful synthesis of various derivatives without unwanted side reactions .

Medicinal Chemistry

2.1. Potential Therapeutic Applications

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid has potential applications in the development of pharmaceuticals targeting autoimmune diseases. Compounds that modulate the activity of RORγt, a transcription factor implicated in several autoimmune conditions, can benefit from the structural features provided by this compound.

- Case Study : Research indicates that derivatives of benzoic acid compounds, including those featuring the 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid structure, have shown promise in inhibiting RORγt activity, which may lead to new treatments for conditions such as rheumatoid arthritis and multiple sclerosis .

Analytical Chemistry

3.1. Use in Spectroscopic Studies

The compound is also employed in spectroscopic studies due to its unique fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy. The presence of fluorine allows for detailed analysis of molecular interactions and conformational changes in various chemical environments.

- Analytical Data : Proton NMR studies have demonstrated distinct chemical shifts associated with the 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid structure, aiding researchers in elucidating molecular structures and dynamics .

Material Science

4.1. Functionalization of Polymers

In material science, 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid can be utilized for the functionalization of polymers. The introduction of fluorinated groups can enhance the properties of polymers, such as their thermal stability and chemical resistance.

- Application Example : Researchers have explored using this compound to modify polymer surfaces, resulting in materials with improved hydrophobicity and mechanical properties suitable for various industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and the formation of a stable carbocation, which is then eliminated .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid with structurally related fluorobenzoic acid derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Position and Reactivity The positional isomerism between 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid and 3-{[(tert-Butoxy)carbonyl]amino}-4-fluorobenzoic acid significantly alters their electronic profiles. The Boc group at the 4-position in the target compound reduces steric hindrance compared to the 3-position substitution in its isomer, favoring nucleophilic reactions at the carboxylic acid group . 4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorobenzoic acid introduces a methylene spacer between the Boc group and the benzene ring, enhancing lipophilicity and making it suitable for membrane permeability studies in drug discovery .

Electronic and Steric Effects 4-(4-tert-Butylphenoxy)-3-fluorobenzoic acid incorporates a bulky phenoxy group, which increases aromatic conjugation and reduces solubility in polar solvents. This property is leveraged in agrochemical formulations for controlled release . In contrast, 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid combines electron-withdrawing Cl and electron-donating CH3 groups, creating a polarized aromatic system that enhances acidity (pKa ~2.8 vs. ~3.5 for the target compound) .

Synthetic Utility

- The chloromethyl group in 4-(chloromethyl)-3-fluorobenzoic acid serves as a versatile handle for further functionalization (e.g., nucleophilic substitution), unlike the Boc-protected derivatives .

- Suzuki coupling methodologies (e.g., using 4-fluorophenylboronic acid in ) are applicable to synthesize analogs like 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid , where methoxy groups modulate electronic density for regioselective reactions .

Biological and Industrial Relevance Metabolites such as (2R)-4-(4-(1-carboxyethoxy)phenoxy)-3-fluorobenzoic acid () highlight the role of fluorobenzoic acids in pesticide degradation. The Boc group in the target compound improves metabolic stability compared to unprotected analogs . 4-{1-[(tert-Butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid (CAS: 2229190-17-2) demonstrates the integration of fluorinated heterocycles, offering unique geometry for kinase inhibition studies .

Research Findings and Data

Thermal and Solubility Data

- Boc-protected derivatives generally exhibit higher thermal stability (decomposition >200°C) compared to chloromethyl analogs (<150°C) due to the protective group’s inertness .

Biological Activity

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid (Boc-3-FBA) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of Boc-3-FBA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Boc-3-FBA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the meta position of the benzoic acid moiety. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of Boc-3-FBA is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the fluorine atom enhances binding affinity due to its electronegative nature, which can influence enzyme-substrate interactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of Boc-3-FBA exhibit antiviral properties, particularly against coronaviruses. For instance, a study focusing on ketone-based inhibitors revealed that compounds similar to Boc-3-FBA showed significant inhibition of SARS-CoV-2 3CL protease, a crucial enzyme for viral replication. The IC50 values indicated potent inhibitory effects, suggesting potential therapeutic applications in treating COVID-19 .

Anti-inflammatory Effects

Boc-3-FBA has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect was observed in cell cultures treated with lipopolysaccharides (LPS), where Boc-3-FBA reduced the secretion of TNF-alpha and IL-6, markers of inflammation .

Case Study 1: Antiviral Efficacy

In a preclinical study, Boc-3-FBA derivatives were tested for their ability to inhibit viral replication in cell cultures infected with SARS-CoV-2. The results showed that certain derivatives achieved over 90% inhibition at concentrations as low as 0.1 µM, demonstrating their potential as effective antiviral agents .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of Boc-3-FBA in a murine model of acute lung injury. Mice treated with Boc-3-FBA exhibited reduced lung inflammation and improved pulmonary function compared to control groups. Histological analysis confirmed decreased infiltration of immune cells in lung tissues .

Data Table: Biological Activity Overview

| Activity | Target | Mechanism | IC50/EC50 |

|---|---|---|---|

| Antiviral | SARS-CoV-2 3CL protease | Inhibition of viral replication | <0.1 µM |

| Anti-inflammatory | Pro-inflammatory cytokines | Modulation of cytokine release | EC50: 5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.